5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine
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Overview
Description
5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine is a heterocyclic compound that contains a furo[2,3-b]pyridine core substituted with a bromo group at the 5-position and a methoxyphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and furan derivatives.
Coupling Reaction: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated furo[2,3-b]pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The furo[2,3-b]pyridine core can be further functionalized through coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group can yield azido, thiocyano, or amino derivatives.
Scientific Research Applications
5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furo[2,3-b]pyridine core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Another halogenated pyridine derivative with similar reactivity.
5-Bromo-2-phenylfuro[2,3-b]pyridine: A structurally related compound with a phenyl group instead of a methoxyphenyl group.
Uniqueness
5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine is unique due to the presence of both the bromo and methoxyphenyl groups, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility and electronic properties, making it a valuable building block for various applications.
Properties
IUPAC Name |
5-bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2/c1-17-12-4-2-9(3-5-12)13-7-10-6-11(15)8-16-14(10)18-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWILJVHMJKXSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC(=CN=C3O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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